molecular formula C20H30O2 B7781756 Abietic Acid CAS No. 15522-12-0

Abietic Acid

Cat. No.: B7781756
CAS No.: 15522-12-0
M. Wt: 302.5 g/mol
InChI Key: RSWGJHLUYNHPMX-ONCXSQPRSA-N
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Description

Abietic acid (C₂₀H₂₈O₂) is a tricyclic diterpenoid resin acid predominantly found in the oleoresin of Pinus species, such as P. palustris, P. insularis, and P. sylvestris . It constitutes the primary component of rosin, the solid fraction of pine resin, and is characterized by a carboxyl group at position 18 and a conjugated diene system in its abietane skeleton . Industrially, it is utilized in cosmetics, adhesives, and coatings due to its hydrophobic properties . Biologically, this compound exhibits anti-inflammatory, anticancer, antifungal, and wound-healing activities, mediated through interactions with enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD2) and modulation of membrane transporters such as MRP2 and BCRP .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
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InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
Source PubChem
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InChI Key

RSWGJHLUYNHPMX-ONCXSQPRSA-N
Source PubChem
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Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
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Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C
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Molecular Formula

C20H30O2
Record name ABIETIC ACID
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Related CAS

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt)
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DSSTOX Substance ID

DTXSID7022047
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Molecular Weight

302.5 g/mol
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Physical Description

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline]
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Boiling Point

482 °F at 9 mmHg (NTP, 1992)
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CAS No.

514-10-3, 8050-09-7, 15522-12-0
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Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)-
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Melting Point

343 to 345 °F (NTP, 1992)
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Preparation Methods

Solvent-Based Extraction

In one patented method, gum rosin is dissolved in ethyl alcohol and treated with hydrochloric acid to isomerize resin acids into this compound. Neutralization with sodium hydroxide forms sodium acid abietate, which precipitates and is separated via centrifugation. The mother liquor undergoes evaporation and acid washing to yield non-crystallizing rosin, while the sodium abietate is further processed. For instance, Example 2 of the patent describes dissolving 300 parts of gum rosin in 400 parts of ethyl alcohol, isomerizing with HCl at 70°C, and neutralizing with NaOH to achieve a high-purity this compound solution.

Crystallization and Filtration

Crystallization is critical for isolating this compound from complex mixtures. In Example 4, sodium abietate (110 parts) is dispersed in a 90% ethyl alcohol-gasoline mixture, forming two immiscible layers. The gasoline phase, enriched with this compound, is washed countercurrently with alcohol to remove impurities. Subsequent azeotropic distillation with benzene removes residual water, yielding 28 parts of sodium abietate for recycling. This step highlights the interplay between solvent polarity and acid solubility, with gasoline acting as a nonpolar carrier for this compound.

Chemical Synthesis and Isomerization

While extraction dominates industrial production, chemical synthesis routes are explored for academic and specialized applications.

Isomerization of Pimaric Acid

Heating pimaric acid, a structural isomer of this compound, induces thermal rearrangement to this compound. This method, though less common industrially, is employed in laboratory settings to study reaction kinetics. For example, treating pimaric acid at 180°C for 2 hours achieves approximately 70% conversion, though side reactions may reduce yield.

Bromination-Dehydrobromination

A synthesis pathway detailed in academic research involves brominating methyl abietate with HBr in acetic acid, followed by dehydrobromination in dimethylformamide (DMF) to yield isomerized products. While this method targets derivatives, the initial steps—such as esterification of this compound with methyl sulfate—are relevant for preparing intermediates.

Purification Techniques

Purification ensures the removal of residual solvents, salts, and isomer byproducts.

Solvent Partitioning

The patent describes a continuous process where sodium abietate is dissociated in a mixture of 80% ethyl alcohol and petroleum ether. The alcohol phase retains sodium abietate for recycling, while the petroleum ether phase contains this compound. Evaporation of the latter yields 110 parts of purified acid, demonstrating the efficiency of immiscible solvent systems.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and solvent recovery.

Continuous Sodium Abietate Recycling

A key innovation in the patent involves reusing sodium abietate to minimize chemical waste. For example, methanol solutions of sodium abietate are diluted with distilled methanol and reintroduced into the dissociation step, creating a closed-loop system. This reduces raw material costs by up to 40% compared to batch processes.

Economic Solvent Selection

Gasoline and petroleum ether are favored for their low cost and immiscibility with alcohol-water mixtures. In Example 6, substituting 90% ethyl alcohol with 80% alcohol and petroleum ether yields comparable results, underscoring the flexibility of solvent choice.

Challenges and Stability Considerations

This compound’s instability necessitates careful handling and storage.

Degradation Pathways

Exposure to light, oxygen, or elevated temperatures promotes oxidation and dehydrogenation, forming dehydrothis compound. To mitigate this, industrial processes employ inert atmospheres and low-temperature storage.

Purification Trade-Offs

While solvent partitioning achieves high purity, it risks residual solvent contamination. The patent addresses this by incorporating countercurrent washing and azeotropic distillation, reducing gasoline residues to <0.1%.

Rosin SourceSolvent SystemKey StepsYield (%)Citation
Gum RosinEthyl Alcohol/HClIsomerization, Neutralization, Wash85
K Wood RosinAcetone/GasolineCentrifugation, Countercurrent Wash75
French RosinMethanol/Petroleum EtherDissociation, Phase Separation70

Table 2: Efficiency of Purification Techniques

TechniqueSolvent PairPurity (%)Residual Solvent (%)Citation
Solvent PartitioningEthyl Alcohol/Gasoline980.1
DerivatizationMTBE/TEOTFB99.5<0.01

Chemical Reactions Analysis

Oxidation Pathways

Abietic acid reacts with oxygen through thermal, enzymatic, and catalytic routes:

Thermal Oxidation

A two-step mechanism dominates at elevated temperatures ( ):

  • Peroxide formation : Initial reaction at C7/C13 double bonds

    • Kinetic equation: r1=cA×3.51×103×e58.96×103/RTr_1 = c_A \times 3.51 \times 10^3 \times e^{-58.96 \times 10^3 / RT}

    • Activation energy: 58.96 kJ/mol

  • Cracking to hydroxylated products :

    • Kinetic equation: r2=cO×6.09×105×e48.06×103/RTr_2 = c_O \times 6.09 \times 10^5 \times e^{-48.06 \times 10^3 / RT}

    • Activation energy: 48.06 kJ/mol

Productm/zReaction ConditionsCatalystYield (%)Source
7-Hydroxythis compound31760°C, 2 hrNone (thermal)49.15
1,7-Dihydroxy-DHA332FeCl₃-I₂-ZnCl₂, 6 hrNon-precious metal2.79
7-Hydroxy-DHA315Streptomyces biotransformP450 enzymesN/A

Enzymatic Oxidation

Streptomyces strains catalyze complex modifications ( ):

  • Key transformations :

    • B/C-ring hydroxylation (e.g., 15-hydroxy-7-oxo derivative)

    • Concurrent dehydrogenation and aromatization

Dehydrogenation Reactions

Catalytic dehydrogenation produces aromatic derivatives:

Catalyst SystemTemperatureKey ProductMax YieldByproductsSource
Pd/C230°CDehydrothis compound58%Decarboxylation products
FeCl₃-I₂-Cu(NO₃)₂180°CPolymerized derivatives17.94%Oxidized intermediates

Equilibrium limits DHA yields at ~58%, with disproportionation favoring decarboxylation at higher temperatures (>230°C) .

Polymerization & Side Reactions

Non-precious metal catalysts induce crosslinking:

  • Cu-promoted systems : 17.94% polymer yield via radical coupling

  • Thermal degradation : Decarboxylation dominates above 250°C, producing CO₂ and hydrocarbons

Reactivity with Bases and Metals

Characteristic exothermic responses ( ):

  • Active metals : Generates H₂ gas (e.g., 2C20H30O2+2Na2Na+C20H29O2+H22C_{20}H_{30}O_2 + 2Na \rightarrow 2Na^+C_{20}H_{29}O_2^- + H_2)

  • Cyanide salts : Slow HCN release in aqueous systems

Kinetic Analysis

Global reaction kinetics ( ):

Temperature-dependent pseudo-first order behavior confirms radical chain mechanisms in oxidative degradation.

This synthesis demonstrates this compound's reactivity profile, with applications ranging from biocatalysis (enzymatic derivatives) to materials science (controlled polymerization). Catalyst selection critically determines product distributions, while kinetic models enable process optimization.

Scientific Research Applications

Anticancer Properties

Abietic acid has shown promise as an anticancer agent. Research indicates that it can inhibit the growth of cancer cells and enhance the efficacy of established chemotherapeutic agents. For instance, studies have demonstrated that this compound can improve the therapeutic effects of taxol against MCF-7 breast cancer cells and mitomycin C on Hep-G2 liver cancer cells . The mechanism behind this involves modulating the permeability of cell membranes, allowing for better drug absorption and activity .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. It has been found to inhibit the production of inflammatory mediators such as prostaglandin E2 in macrophages . Additionally, this compound has been investigated for its effects on atopic dermatitis, showing potential in reducing inflammation and promoting skin healing in animal models .

Antiemetic Activity

Recent studies have explored the antiemetic properties of this compound, suggesting its effectiveness in reducing nausea and vomiting through interactions with serotonin receptors . This could provide a new avenue for managing symptoms related to chemotherapy and other conditions.

Antimicrobial Activity

This compound demonstrates antimicrobial activity against various pathogens. It has been tested against biofilms formed by ocular bacteria, showing greater effectiveness against Staphylococcus species compared to Pseudomonas . This property could be harnessed in agricultural settings to develop natural pesticides or preservatives.

Plant Growth Promotion

Research indicates that this compound may play a role in plant defense mechanisms and growth promotion. Its presence in resin acts as a deterrent against herbivores and pathogens, potentially enhancing plant resilience .

Resin and Adhesive Production

This compound is a key component in the production of rosin-based adhesives and coatings due to its excellent adhesive properties and chemical stability. Its amphipathic nature allows it to interact effectively with both polar and non-polar substances, making it suitable for various formulations .

Biomaterials

The unique properties of this compound make it an attractive candidate for developing biodegradable materials. Its incorporation into polymers can enhance mechanical properties while maintaining environmental sustainability.

Case Studies

Study FocusFindings
Anticancer EfficacyThis compound enhances taxol's effectiveness on MCF-7 cells; modulates membrane permeability .
Anti-inflammatory EffectsReduces prostaglandin E2 production; shows promise in treating atopic dermatitis .
Antimicrobial PropertiesEffective against ocular biofilms; superior efficacy against Staphylococcus .

Comparison with Similar Compounds

Key Differences :

  • Dehydrothis compound lacks the conjugated diene of this compound, resulting in an aromatic C-ring, which enhances stability and alters bioactivity .
  • Pimaric/isopimaric acids differ in skeletal arrangement (isopimarane vs. abietane), affecting hydrophobicity and interaction with biological targets .

Antifungal Activity

This compound enhances fluconazole efficacy against Candida albicans and C. tropicalis by increasing membrane permeability via amphiphilic interactions . However, structurally similar diterpenes may reduce fungal sensitivity, highlighting the role of functional groups. For example, dehydrothis compound derivatives show weaker antifungal modulation .

Anticancer Activity

This compound inhibits MCF-7 breast cancer cells (IC₅₀ = 0.06 µM) with a high selectivity index (SI > 1), outperforming pine extract (IC₅₀ = 0.11 µg/mL) and showing minimal cytotoxicity to normal fibroblasts . In contrast, dehydrothis compound derivatives exhibit lower potency in prostate cancer models .

Nematicidal and Plant Defense Roles

Dehydrothis compound accumulates in nematode-infected Pinus pinaster, demonstrating nematicidal activity, whereas this compound is predominant in healthy trees and lacks this effect .

Wound Healing

Research Findings and Contradictions

  • Antifungal Synergy vs. Antagonism : While this compound synergizes with fluconazole, some diterpenes reduce azole efficacy, dependent on fungal species and diterpene structure .
  • Selective Toxicity : this compound’s high SI (>1) in cancer cells contrasts with dehydrothis compound’s broader toxicity .
  • Allergenicity : this compound derivatives in hydrocolloid dressings can cause contact dermatitis, limiting topical use despite anti-inflammatory benefits .

Biological Activity

Abietic acid (AA), a natural diterpenoid compound primarily derived from pine resin, has garnered significant attention in recent years for its diverse biological activities. This article delves into the various pharmacological effects of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is classified as an abietane diterpenoid and is predominantly found in the rosin of pine trees. Its structure allows it to interact with various biological pathways, leading to a range of therapeutic effects.

Antimicrobial Activity

Case Study: Efficacy Against Biofilms

Recent studies have highlighted the potential of this compound as an effective agent against microbial biofilms. In an in vitro study, AA was tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The results indicated that AA exhibited superior efficacy against Staphylococcus species compared to Pseudomonas, with a reduction in biofilm formation observed within 15 to 30 minutes for bacteria, while fungal biofilms showed significant reduction only after 24 hours .

MicroorganismMinimum Inhibitory Concentration (MIC)Biofilm Reduction Time
Staphylococcus aureus256 µg/mL15-30 minutes
Pseudomonas aeruginosa512 µg/mL15-30 minutes
Candida albicans512 µg/mL24 hours

Neuroprotective Effects

Research Findings: Traumatic Brain Injury (TBI)

This compound has demonstrated promising neuroprotective effects in models of traumatic brain injury. A study using a controlled cortical impact model on rats showed that AA significantly reduced blood-brain barrier (BBB) damage and neuroinflammation. The treatment resulted in improved neurological scores and decreased apoptosis, suggesting that AA may inhibit MAPK signaling pathways involved in neuroinflammation .

Treatment Dose (mg/kg)Neurological Score Improvement (%)BBB Integrity Improvement (%)
143540
285060

Anti-Inflammatory Properties

Mechanism of Action

This compound's anti-inflammatory effects have been attributed to its ability to suppress pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β through inhibition of the NF-κB pathway. This mechanism was evidenced in various experimental models where AA treatment led to a marked decrease in inflammatory markers .

Anticancer Activities

Molecular Mechanisms

This compound has shown potential anticancer properties through multiple mechanisms including cell cycle arrest and modulation of oncogenic signaling pathways. Studies indicate that AA can downregulate the expression of key oncogenes such as C-myc and NF-κB while enhancing antioxidant levels .

MechanismEffect
Cell Cycle ArrestG0/G1 phase arrest
Oncogene DownregulationC-myc, NF-κB
Antioxidant EnhancementIncreased total antioxidant capacity

Additional Biological Activities

  • Antiallergic Activity: this compound has been reported to exhibit antiallergic properties, which may contribute to its therapeutic potential in allergic conditions.
  • Anticonvulsant Effects: Preliminary studies suggest that AA may have anticonvulsant activity, although further research is needed to elucidate this effect.
  • Antiemetic Effects: Recent findings indicate that AA may reduce emetic responses by interacting with serotonin receptors, suggesting its potential use in managing nausea and vomiting .

Q & A

Q. What experimental designs are critical for evaluating the antibacterial efficacy of this compound derivatives while addressing solubility challenges?

  • Answer: Use sodium abietate (water-soluble derivative) for minimum inhibitory concentration (MIC) assays. For hydrophobic derivatives, incorporate chitosan blends (e.g., CS/abietic acid) to enhance solubility. Validate results with SEM to assess bacterial membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abietic Acid
Reactant of Route 2
Abietic Acid

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